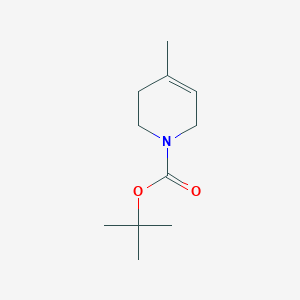

tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-9-5-7-12(8-6-9)10(13)14-11(2,3)4/h5H,6-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUZWYFQRARJNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. The document details its chemical and physical properties, provides a plausible synthetic route with a detailed experimental protocol, and presents its characteristic spectral data. Furthermore, this guide explores the pivotal role of this compound as a key intermediate in the synthesis of targeted anticancer agents, specifically inhibitors of the PI3K/AKT/mTOR signaling pathway.

Introduction

This compound, a derivative of tetrahydropyridine, has emerged as a valuable scaffold in the design and synthesis of complex bioactive molecules. Its structural features, including the Boc-protected nitrogen and the reactive double bond, make it a versatile intermediate for further chemical modifications. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, based on data available from chemical databases.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₂ | [1] |

| Molecular Weight | 197.27 g/mol | [1] |

| IUPAC Name | tert-butyl 4-methyl-3,6-dihydropyridine-1(2H)-carboxylate | [1] |

| CAS Number | 208245-73-2 | [1] |

| Appearance | Expected to be a colorless to pale yellow oil or solid | |

| Boiling Point | Not explicitly available | |

| Melting Point | Not explicitly available | |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. |

Synthesis and Experimental Protocols

Synthetic Scheme

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

-

To a stirred solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate.

Step 2: Synthesis of this compound

-

To a stirred solution of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate (1.0 eq) and triethylamine (Et₃N, 3.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add methanesulfonyl chloride (MsCl, 1.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the elimination reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Spectroscopic Data

The following tables summarize the expected and reported spectral data for this compound and its close analogs, which are crucial for its characterization.[2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.3-5.5 | br s | 1H | Olefinic proton (C3-H) |

| ~3.9-4.1 | m | 2H | -N-CH₂- (C2-H₂) |

| ~3.4-3.6 | t | 2H | -N-CH₂- (C6-H₂) |

| ~2.1-2.3 | m | 2H | Allylic protons (C5-H₂) |

| ~1.7 | s | 3H | Methyl protons (C4-CH₃) |

| 1.47 | s | 9H | tert-Butyl protons (-C(CH₃)₃) |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ, ppm) | Assignment |

| ~154-155 | Carbonyl carbon (C=O) of Boc group |

| ~130-135 | Quaternary olefinic carbon (C4) |

| ~118-122 | Olefinic carbon (C3) |

| ~79-80 | Quaternary carbon of Boc group (-C(CH₃)₃) |

| ~43-45 | Methylene carbon adjacent to N (C2) |

| ~40-42 | Methylene carbon adjacent to N (C6) |

| ~28-29 | Methyl carbons of Boc group (-C(CH₃)₃) |

| ~25-27 | Allylic methylene carbon (C5) |

| ~23-25 | Methyl carbon (C4-CH₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970-2930 | Strong | C-H stretching (alkane) |

| ~1690-1710 | Strong | C=O stretching (carbamate) |

| ~1640-1660 | Medium | C=C stretching (alkene) |

| ~1160-1170 | Strong | C-O stretching (carbamate) |

Mass Spectrometry (MS)

| m/z Value | Interpretation |

| 197.14 | [M]⁺ (Molecular ion) |

| 141.10 | [M - C₄H₈]⁺ (Loss of isobutylene from Boc) |

| 100.08 | [M - C₅H₉O₂]⁺ (Loss of Boc group) |

| 57.07 | [C₄H₉]⁺ (tert-Butyl cation) |

Applications in Drug Development

The dihydropyridine scaffold is a well-established pharmacophore in medicinal chemistry. This compound serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential, particularly in the realm of oncology.

Intermediate in the Synthesis of PI3K/AKT/mTOR Pathway Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

Several potent and selective inhibitors of the PI3K/AKT/mTOR pathway incorporate a substituted piperidine or tetrahydropyridine core. The synthesis of these inhibitors often involves the use of versatile intermediates like this compound. The double bond in this molecule allows for a variety of chemical transformations, including but not limited to:

-

Hydroboration-oxidation: To introduce a hydroxyl group.

-

Epoxidation: Followed by nucleophilic ring-opening to introduce various functional groups.

-

Heck, Suzuki, and other cross-coupling reactions: To introduce aryl or other substituents.

-

Michael addition: To introduce nucleophiles at the 5-position.

These transformations enable the generation of a diverse library of compounds for structure-activity relationship (SAR) studies, ultimately leading to the identification of potent and selective drug candidates.

Illustrative Synthetic Application in PI3K Inhibitor Synthesis

The following diagram illustrates a generalized workflow for utilizing this compound in the synthesis of a hypothetical PI3K inhibitor.

Caption: Generalized workflow for the synthesis of a PI3K inhibitor.

Conclusion

This compound is a strategically important building block for the synthesis of complex nitrogen-containing heterocycles. Its utility is particularly pronounced in the development of targeted cancer therapeutics that inhibit the PI3K/AKT/mTOR signaling pathway. This technical guide provides essential information for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Further exploration of its reactivity and application in the synthesis of novel bioactive molecules is warranted.

References

tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate structure and properties.

An In-depth Technical Guide to tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of various pharmacologically active molecules.[1] This guide covers its chemical structure, physicochemical properties, experimental protocols for its synthesis and analysis, and its role in biological pathways.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of a compound are defined by its structure and physical properties. These data are essential for its application in synthesis and drug design.

Chemical Structure

The structure of this compound features a dihydropyridine ring system. A tert-butyl carboxylate group is attached to the nitrogen atom, providing a Boc protecting group, and a methyl group is substituted at the 4-position of the ring.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₂ | [2] |

| Molecular Weight | 197.27 g/mol | [2] |

| CAS Number | 208245-73-2 | [2] |

| IUPAC Name | tert-butyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate | [2] |

| Exact Mass | 197.141578849 Da | [2] |

| Topological Polar Surface Area | 29.5 Ų | [2] |

| Rotatable Bond Count | 2 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| XLogP3 | 1.7 | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical principles for similar structures.[3][4]

Synthesis Protocol

A common synthetic route to dihydropyridine derivatives involves the protection and modification of a piperidinone precursor.[3][4]

Objective: To synthesize this compound from a suitable precursor.

Materials:

-

tert-Butyl 4-oxopiperidine-1-carboxylate

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Wittig Reaction:

-

Suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Add n-butyllithium (1.05 eq., solution in hexanes) dropwise to the suspension. The mixture will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

-

Work-up and Extraction:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure product.

-

Analytical Characterization Protocol

The structure and purity of the synthesized compound are confirmed using spectroscopic methods.[1][3][5]

Objective: To confirm the identity and purity of the synthesized product.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).[1]

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of all expected protons and carbons in the structure.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using an electrospray ionization (ESI) mass spectrometer to determine the mass-to-charge ratio (m/z) of the molecular ion.[1][6]

-

Confirm that the observed molecular ion peak corresponds to the calculated exact mass of the compound.

-

Biological Activity and Applications

Derivatives of dihydropyridine are recognized as important scaffolds in drug discovery.[7] Specifically, compounds containing the tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate moiety, a closely related structure, are investigated as intermediates for small molecule anticancer drugs.[1]

Role in Drug Discovery

The dysfunctional PI3K/AKT/mTOR signaling pathway is a key target in cancer therapeutics due to its critical role in cell growth and survival.[1] Small molecule inhibitors designed to target this pathway are of great interest. The dihydropyridine scaffold present in the title compound is a versatile building block for creating libraries of such inhibitors for high-throughput screening and lead optimization.[1]

Hypothetical Signaling Pathway Involvement

While this compound itself is an intermediate, it can be functionalized to create potent inhibitors that target key kinases in oncogenic pathways like the PI3K/AKT/mTOR cascade.

References

- 1. atlantis-press.com [atlantis-press.com]

- 2. This compound | C11H19NO2 | CID 22961112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]

An In-depth Technical Guide to tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate

CAS Number: 208245-73-2

Introduction

tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate, also known as 1-Boc-4-methyl-1,2,3,6-tetrahydropyridine, is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug development.[1][2] Its tetrahydropyridine core, functionalized with a methyl group and protected by a tert-butyloxycarbonyl (Boc) group, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly those with therapeutic potential.[2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its significant role as a precursor in the development of targeted therapies, notably as an intermediate for small molecule anticancer drugs.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its application in chemical synthesis and for the analytical characterization of its derivatives.

| Property | Value | Reference |

| CAS Number | 208245-73-2 | [1] |

| Molecular Formula | C₁₁H₁₉NO₂ | [1] |

| Molecular Weight | 197.27 g/mol | [1] |

| IUPAC Name | tert-butyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate | [4] |

| Synonyms | 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-methyl-, 1,1-dimethylethyl ester; tert-butyl 4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate; 1-Boc-4-methyl-1,2,3,6-tetrahydropyridine | [1] |

| Appearance | Solid | [3] |

| Topological Polar Surface Area (TPSA) | 29.5 Ų | [4] |

| LogP | 2.5735 | [5] |

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. Representative data is summarized below.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methyl group on the ring, and the protons of the tetrahydropyridine ring. |

| ¹³C NMR | The carbon NMR would display distinct peaks for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the tetrahydropyridine ring, including the sp² hybridized carbons of the double bond. |

| Infrared (IR) Spectroscopy | The IR spectrum will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching of the carbamate group, typically in the range of 1680-1700 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. A representative synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

This synthesis involves a Wittig-type reaction or a variation thereof, starting from a protected piperidone precursor.

Step 1: Synthesis of a Phosphonium Salt (if proceeding via Wittig)

-

A suitable phosphine, such as triphenylphosphine, is reacted with an appropriate alkyl halide (e.g., methyl iodide) in an inert solvent to form the corresponding phosphonium salt.

Step 2: Wittig Reaction

-

N-Boc-4-piperidone is treated with the ylide generated from the phosphonium salt (using a strong base like n-butyllithium) to introduce the methyl group at the 4-position. This reaction typically involves the formation of an exocyclic double bond which can then be isomerized.

Alternative Step 2: Grignard Reaction followed by Dehydration

-

N-Boc-4-piperidone is reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide) to form the corresponding tertiary alcohol.

-

Subsequent acid-catalyzed dehydration of the alcohol leads to the formation of the double bond within the ring, yielding the desired product.

Purification:

-

The crude product is purified using flash column chromatography on silica gel, typically with a mixture of ethyl acetate and hexane as the eluent, to afford the pure this compound.

Characterization:

-

The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Caption: Synthetic workflow for the preparation of the target compound.

Role in Drug Development: Targeting the PI3K/Akt/mTOR Pathway

A significant application of this compound is its use as a key intermediate in the synthesis of inhibitors targeting the PI3K/Akt/mTOR signaling pathway.[3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[6][] Its dysregulation is a hallmark of many human cancers, making it a prime target for the development of novel anticancer therapies.[3][8]

The tetrahydropyridine scaffold provided by this building block can be further elaborated to create molecules that bind to the ATP-binding pocket of PI3K or mTOR kinases, thereby inhibiting their activity. This inhibition blocks the downstream signaling cascade, leading to a reduction in tumor cell growth and survival.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by derived compounds.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its utility is particularly pronounced in the development of targeted cancer therapies, where it serves as a key precursor for the synthesis of potent inhibitors of the PI3K/Akt/mTOR signaling pathway. The synthetic accessibility and the modifiable nature of this compound ensure its continued importance in the quest for novel and more effective therapeutic agents.

References

- 1. rsc.org [rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. atlantis-press.com [atlantis-press.com]

- 4. This compound | C11H19NO2 | CID 22961112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 208245-73-2|this compound|BLD Pharm [bldpharm.com]

- 6. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 8. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]

Molecular weight and formula of tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate.

An In-depth Technical Guide to tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in modern medicinal chemistry. We will delve into its fundamental chemical and physical properties, explore common synthetic pathways with mechanistic considerations, detail analytical characterization protocols, and discuss its applications as a key intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this versatile compound.

Core Chemical Identity and Properties

This compound is a tetrahydropyridine derivative featuring a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom and a methyl group at the 4-position of the ring. The Boc group enhances its solubility in organic solvents and modulates the reactivity of the ring system, making it a stable and versatile intermediate for further chemical transformations.

Key Identifiers and Physicochemical Data

The fundamental properties of this compound are summarized in the table below, compiled from authoritative chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₉NO₂ | [1] |

| Molecular Weight | 197.27 g/mol | [1][2] |

| IUPAC Name | tert-butyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate | [1] |

| CAS Number | 208245-73-2 | [1] |

| Synonyms | 1-Boc-4-methyl-1,2,3,6-tetrahydropyridine | [1] |

| Appearance | Varies; often a solid or oil | |

| Exact Mass | 197.141578849 Da | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound and its analogs typically originates from commercially available piperidine derivatives. A common and logical synthetic strategy involves the modification of a protected piperidone core. The causality behind this multi-step approach lies in the precise control of reactivity at each stage.

Generalized Synthetic Workflow

The transformation from a saturated piperidone ring to the unsaturated dihydropyridine system is a cornerstone of synthetic organic chemistry. The workflow ensures high yields and purity, which are critical for subsequent use in drug discovery pipelines.

Caption: Generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative method adapted from standard organic synthesis principles for similar structures.

Step 1: Synthesis of tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

-

System Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with N-Boc-4-piperidone. Anhydrous tetrahydrofuran (THF) is added as the solvent.

-

Grignard Addition: The solution is cooled to 0°C in an ice bath. A solution of methylmagnesium bromide (CH₃MgBr) in diethyl ether is added dropwise via the dropping funnel.

-

Causality: The Grignard reagent is a potent nucleophile that attacks the electrophilic carbonyl carbon of the piperidone. The Boc group is stable under these conditions and prevents undesired side reactions at the nitrogen atom.

-

-

Reaction & Quenching: The reaction is stirred at 0°C and then allowed to warm to room temperature. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol intermediate.

Step 2: Dehydration to this compound

-

Acid-Catalyzed Elimination: The crude alcohol intermediate is dissolved in a suitable solvent like toluene. A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), is added.

-

Water Removal: The reaction mixture is heated to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the elimination reaction.

-

Causality: The acidic conditions protonate the hydroxyl group, converting it into a good leaving group (water). The subsequent elimination of water forms the thermodynamically stable tetrasubstituted double bond, driving the reaction to completion.

-

-

Workup & Purification: After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried, filtered, and concentrated. The final product is purified by flash column chromatography on silica gel.

Analytical Characterization: A Self-Validating System

Confirmation of the structure and purity of the final compound is essential. A combination of spectroscopic and chromatographic methods provides a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a sharp singlet at ~1.4-1.5 ppm, integrating to 9H), the methyl group on the double bond (a singlet or narrow multiplet around 1.6-1.7 ppm), and distinct signals for the three different methylene groups on the dihydropyridine ring.

-

¹³C NMR: The carbon spectrum will confirm the presence of all 11 carbon atoms, including the carbonyl carbon of the Boc group (~154 ppm), the quaternary carbons of the tert-butyl group, and the two sp² carbons of the double bond.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a technique like electrospray ionization (ESI), the expected [M+H]⁺ (protonated molecule) or [M+Na]⁺ (sodium adduct) ions would be observed, corresponding to the calculated exact mass.[1]

Chromatography (HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the final product. When coupled with a mass spectrometer (LC-MS), it provides both purity data and mass confirmation simultaneously, ensuring the integrity of the sample for its intended application.[3]

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile synthetic intermediate. The dihydropyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.

Scaffold for Small Molecule Inhibitors

This compound serves as a precursor for more complex molecules. For instance, derivatives of the related compound, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, are crucial intermediates in the synthesis of small molecule anticancer drugs that target pathways like the PI3K/AKT/mTOR signaling cascade.[4][5] The methyl group in the title compound can be used to introduce specific steric or electronic properties into a final drug candidate, influencing its binding affinity and selectivity for a biological target.

Use in Suzuki and Other Cross-Coupling Reactions

The double bond within the dihydropyridine ring can be further functionalized. For example, related dihydropyridine boronic esters are widely used in palladium-catalyzed Suzuki cross-coupling reactions to attach various aryl or heteroaryl groups.[6] This allows for the rapid generation of chemical libraries for high-throughput screening in drug discovery campaigns.

Caption: Application workflow in a drug discovery context.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure, accessible synthesis, and potential for diverse chemical modification make it a valuable building block for creating the next generation of targeted therapies. A thorough understanding of its properties and synthesis, as detailed in this guide, is paramount for any scientist working at the forefront of drug discovery.

References

- 1. This compound | C11H19NO2 | CID 22961112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1257080-97-9 | tert-Butyl 4-methyl-3,4-dihydropyridine-1(2H)-carboxylate - Synblock [synblock.com]

- 3. 208245-73-2|this compound|BLD Pharm [bldpharm.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate | Atlantis Press [atlantis-press.com]

- 6. rsc.org [rsc.org]

In-Depth Technical Guide: tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Core Synonyms and Identifiers

This section provides a comprehensive list of synonyms and chemical identifiers for tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate, a heterocyclic compound often utilized as a building block in synthetic organic chemistry.

Table 1: Synonyms and Identifiers

| Type | Identifier |

| Systematic Name | tert-butyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate |

| Common Synonym | N-Boc-4-methyl-1,2,3,6-tetrahydropyridine |

| CAS Number | 208245-73-2[1][2] |

| PubChem CID | 22961112[1] |

| Molecular Formula | C₁₁H₁₉NO₂[1] |

| Other Names | 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-methyl-, 1,1-dimethylethyl ester[1] |

| tert-butyl 4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate[1] | |

| 3,6-Dihydro-4-methyl-1(2H)-pyridinecarboxylic acid 1,1-dimethylethyl ester |

Physicochemical Data

A summary of the key quantitative physicochemical properties of the compound is presented below. These computed values are valuable for predicting its behavior in various experimental settings.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 197.27 g/mol | PubChem[1] |

| XLogP3 | 1.7 | PubChem[1] |

| Exact Mass | 197.141578849 Da | PubChem[1] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |

| Complexity | 251 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Experimental Protocols

A plausible synthetic route could involve the following conceptual steps:

Figure 1. Conceptual synthetic workflow for the target compound.

Note: This represents a generalized workflow. The specific reagents, reaction conditions, and purification methods would require experimental optimization. For instance, the introduction of the methyl group could be achieved through various methods, such as a Grignard reaction with a suitable ketone precursor followed by dehydration.

Spectroscopic Characterization

Detailed experimental spectra with peak assignments for this compound are not widely published. However, based on the structure, the following characteristic signals would be expected in its ¹H and ¹³C NMR spectra. For comparison, spectroscopic data for a related compound, tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, shows distinct chemical shifts for the protons and carbons of the dihydropyridine ring and the tert-butyl group.[6]

Expected ¹H NMR Signals:

-

Signals corresponding to the protons of the tert-butyl group (singlet, ~1.5 ppm).

-

Signals for the methyl group attached to the double bond (singlet or doublet, depending on the exact structure and coupling).

-

A series of multiplets for the methylene protons on the dihydropyridine ring.

-

A signal for the vinylic proton.

Expected ¹³C NMR Signals:

-

Signals for the quaternary carbon and the methyl carbons of the tert-butyl group.

-

A signal for the methyl group at the 4-position.

-

Signals for the sp³ and sp² carbons of the dihydropyridine ring.

-

A signal for the carbonyl carbon of the Boc protecting group.

Role in Drug Discovery and Medicinal Chemistry

This compound belongs to the broader class of tetrahydropyridines, which are prevalent structural motifs in many biologically active compounds.[7] The tetrahydropyridine core is a key component in a variety of natural products and synthetic molecules with diverse pharmacological activities.

While there is limited specific biological data for this particular compound, its structural features suggest its primary utility as a synthetic intermediate in the development of more complex molecules. The Boc-protected nitrogen allows for controlled reactions at other positions of the ring, and the tetrahydropyridine scaffold can be a precursor to piperidines or other saturated heterocycles, which are common in drug candidates.

The general class of dihydropyridines has been extensively studied for various therapeutic applications, including their role as calcium channel blockers. Furthermore, derivatives of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) are well-known neurotoxins used in research to model Parkinson's disease.[8][9] The study of such analogs helps in understanding structure-activity relationships and designing novel therapeutic agents.[7]

The logical relationship for the utility of this compound in a drug discovery context can be visualized as follows:

Figure 2. Role as a synthetic intermediate in drug discovery.

References

- 1. This compound | C11H19NO2 | CID 22961112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 208245-73-2|this compound|BLD Pharm [bldpharm.com]

- 3. atlantis-press.com [atlantis-press.com]

- 4. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate | Atlantis Press [atlantis-press.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | 325486-45-1 | Benchchem [benchchem.com]

- 7. Design, synthesis, and biological evaluation of novel 4-substituted 1-methyl-1,2,3,6-tetrahydropyridine analogs of MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 1388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-methyl-4-phenyl-1,2,3,6-tetra-hydropyridine (MPTP) causes destruction of the nigrostriatal but not the mesolimbic dopamine system in the monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to tert-Butyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate

This document provides a comprehensive technical overview of tert-butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. It serves as a crucial intermediate for the synthesis of complex molecules with potential pharmacological activities.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

The formal IUPAC name for this compound is tert-butyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate .[2] It is a derivative of dihydropyridine, featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a methyl group at the 4-position of the ring.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | tert-butyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate | [2] |

| Molecular Formula | C₁₁H₁₉NO₂ | [2] |

| CAS Number | 208245-73-2 | [2] |

| PubChem CID | 22961112 |[2] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 197.27 g/mol | [2] |

| Exact Mass | 197.141578849 Da | [2] |

| XLogP3 | 1.7 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 29.5 Ų | [2] |

| Heavy Atom Count | 14 |[2] |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through several synthetic routes, commonly starting from commercially available piperidine derivatives. A general and effective method involves a modification of the Shapiro reaction or the use of organometallic reagents on a suitable precursor like tert-butyl 4-oxopiperidine-1-carboxylate.

Protocol: Synthesis via Wittig Reaction and Reduction

This protocol is a representative method adapted from procedures for similar tetrahydropyridine derivatives.[3]

Step 1: Synthesis of tert-Butyl 4-methylenepiperidine-1-carboxylate

-

Reagents and Materials:

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide (KOtBu)

-

tert-Butyl 4-oxopiperidine-1-carboxylate (1-Boc-4-piperidone)

-

Anhydrous Tetrahydrofuran (THF)

-

Stirring apparatus, reflux condenser, and nitrogen atmosphere setup.

-

-

Procedure:

-

Suspend methyltriphenylphosphonium bromide in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add potassium tert-butoxide portion-wise, maintaining the temperature below 5 °C. The solution will turn a characteristic yellow-orange, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

Add a solution of tert-butyl 4-oxopiperidine-1-carboxylate in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexane gradient) to yield tert-butyl 4-methylenepiperidine-1-carboxylate.

-

Step 2: Isomerization to this compound

-

Reagents and Materials:

-

tert-Butyl 4-methylenepiperidine-1-carboxylate

-

A suitable isomerization catalyst (e.g., a rhodium or ruthenium complex) or a strong base like potassium tert-butoxide at elevated temperatures.

-

Anhydrous solvent (e.g., Toluene or DMSO).

-

-

Procedure:

-

Dissolve the product from Step 1 in the anhydrous solvent in a flask equipped for heating under a nitrogen atmosphere.

-

Add the catalyst or base.

-

Heat the mixture to the required temperature (e.g., 80-110 °C) and stir for several hours.

-

Monitor the migration of the double bond by TLC or ¹H NMR analysis.

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform an appropriate workup, which may involve neutralization, extraction with an organic solvent, washing, and drying.

-

Purify the final product by flash column chromatography to obtain pure this compound.

-

Applications in Drug Development & Signaling Pathways

Dihydropyridine and tetrahydropyridine scaffolds are prevalent in medicinal chemistry due to their diverse biological activities.[4] Derivatives are explored as calcium channel blockers, anti-cancer agents, and neuroprotective compounds.[1][4]

Androgen Receptor (AR) Modulation: Certain dihydropyridone derivatives have shown potent antiandrogen activity, making them valuable for prostate cancer research.[1] They can act by targeting the Androgen Receptor (AR), a crucial transcription factor in the pathogenesis of prostate cancer.[1] By inhibiting AR, these compounds can reduce the expression of genes like Prostate-Specific Antigen (PSA) in cancer cell lines.[1]

PI3K/AKT/mTOR Pathway Inhibition: The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, playing a key role in cell growth, proliferation, and survival.[5] The tetrahydropyridine core is an important structural motif in the design of small molecule inhibitors targeting this pathway.[5][6] For instance, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, a closely related compound, is a key intermediate for synthesizing novel anti-cancer drugs that aim to overcome resistance to existing therapies.[5]

Visualized Diagrams

The following diagrams, generated using the DOT language, illustrate key workflows and biological pathways relevant to this compound.

Caption: A generalized workflow for chemical synthesis and purification.

Caption: Role of AR in prostate cancer and potential inhibition point.

References

- 1. tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | 325486-45-1 | Benchchem [benchchem.com]

- 2. This compound | C11H19NO2 | CID 22961112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]

- 5. atlantis-press.com [atlantis-press.com]

- 6. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate | Atlantis Press [atlantis-press.com]

The Rising Therapeutic Potential of 1,2,3,4-Tetrahydropyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydropyridine scaffold, a privileged heterocyclic motif, has garnered substantial attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] These derivatives have demonstrated a remarkable diversity of pharmacological effects, ranging from potent enzyme inhibition to promising anticancer, antimicrobial, and neuroprotective activities. This technical guide provides an in-depth exploration of the multifaceted biological activities of 1,2,3,4-tetrahydropyridine derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to empower researchers in drug discovery and development.

Enzyme Inhibition: A Key Mechanism of Action

1,2,3,4-Tetrahydropyridine derivatives have been extensively investigated as inhibitors of various enzymes, playing crucial roles in modulating physiological and pathological processes. A prominent target is Monoamine Oxidase B (MAO-B), an enzyme responsible for the degradation of neurotransmitters like dopamine.[2] Inhibition of MAO-B can increase dopamine levels in the brain, a key therapeutic strategy in the management of Parkinson's disease.

Quantitative Data on MAO-B Inhibition

| Compound | Target | IC50 (µM) | Reference |

| FTEAA | MAO-A | 0.52 ± 0.03 | [2] |

| FTEAA | MAO-B | 1.02 ± 0.11 | [2] |

| Compound 4l | MAO-A | 0.40 ± 0.05 | [3] |

| Compound 4n | MAO-B | 1.01 ± 0.03 | [3] |

Anticancer Activity

The anticancer potential of 1,2,3,4-tetrahydropyrimidine derivatives has been a significant area of research. These compounds have shown cytotoxic effects against various cancer cell lines. The MTT assay is a widely used colorimetric method to assess the in vitro cytotoxic effects of these compounds.

Quantitative Data on Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 4e | HeLa | Not specified | [4] |

| Compound 4k | MCF-7 | Not specified | [4] |

| Compound 4c | MCF-7 | Not specified | [4] |

| Compound 4d | HeLa | Not specified | [4] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. 1,2,3,4-Tetrahydropyridine derivatives have demonstrated promising activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.

Quantitative Data on Antimicrobial Activity

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4d | S. aureus | 40.6 | [4] |

| 4e | S. aureus | 21.7 | [4] |

| 4j | S. aureus | 37.8 | [4] |

| 4l | S. aureus | 19.9 | [4] |

| 4d | E. coli | 34.0 | [4] |

| 4e | E. coli | 17.8 | [4] |

| 4j | E. coli | 101.4 | [4] |

| 4l | E. coli | 52.4 | [4] |

Neuroprotective Effects

Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by progressive neuronal loss. Certain 1,2,3,4-tetrahydropyridine derivatives have exhibited neuroprotective properties by modulating key signaling pathways involved in cell survival and inflammation. For instance, the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is instrumental in studying Parkinson's disease, as its metabolite, MPP+, selectively destroys dopaminergic neurons.[1] Research has shown that some tetrahydropyridine derivatives can protect against MPTP-induced neurotoxicity.[5]

The neuroprotective effects of these compounds are often mediated through the activation of pro-survival pathways like the PI3K/Akt/mTOR pathway and the suppression of neuroinflammatory and apoptotic processes.[6]

Experimental Protocols

MAO-B Inhibition Assay (Fluorometric)

This protocol outlines a generalized method for determining the half-maximal inhibitory concentration (IC50) of test compounds against human MAO-B. The assay is based on the fluorometric detection of H₂O₂, a byproduct of MAO-B activity.[7][8]

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B Assay Buffer

-

High Sensitivity Probe (e.g., Amplex Red)

-

MAO-B Substrate (e.g., Tyramine)

-

Developer

-

Inhibitor Control (e.g., Selegiline)

-

Test compounds

-

96-well black microtiter plates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, probe, and developer according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and the inhibitor control.

-

Assay Reaction:

-

Add 50 µL of MAO-B Assay Buffer to all wells.

-

Add 10 µL of the diluted test compounds, inhibitor control, or vehicle control to the respective wells.

-

Add 50 µL of the MAO-B enzyme solution to each well.

-

Incubate for 10 minutes at 37°C.

-

To initiate the reaction, add 40 µL of the MAO-B Substrate Solution to each well.

-

-

Measurement: Immediately begin measuring the fluorescence intensity at kinetic mode for 30-60 minutes at 37°C (Excitation/Emission = 535/587 nm).

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Test compounds

-

96-well clear flat-bottom microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compounds

-

Standard antimicrobial agent (positive control)

-

Sterile 96-well U-bottom microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds and the standard antimicrobial agent in the broth medium directly in the 96-well plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways Modulated by 1,2,3,4-Tetrahydropyridine Derivatives

The neuroprotective effects of certain tetrahydropyridine derivatives are attributed to their ability to modulate intracellular signaling cascades that are critical for neuronal survival. A key pathway implicated is the PI3K/Akt/mTOR signaling pathway.[6]

Activation of this pathway promotes cell survival and inhibits apoptosis. Some tetrahydropyridine derivatives have been shown to enhance the phosphorylation and activation of key components of this pathway, such as Akt and mTOR, thereby conferring neuroprotection in models of neurodegeneration.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Blockade of microglial activation is neuroprotective in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. assaygenie.com [assaygenie.com]

- 9. researchhub.com [researchhub.com]

- 10. broadpharm.com [broadpharm.com]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Pivotal Role of 1,4-Dihydropyridines in Medicinal Chemistry: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The 1,4-dihydropyridine (1,4-DHP) scaffold stands as a cornerstone in medicinal chemistry, forming the backbone of numerous clinically significant drugs.[1][2] Renowned for their profound impact on cardiovascular medicine, the therapeutic potential of 1,4-DHP derivatives extends to a wide array of pathological conditions, including cancer and neurodegenerative diseases.[3][4][5][6] This technical guide provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and diverse therapeutic applications of this versatile class of compounds.

Synthesis of the 1,4-Dihydropyridine Core: The Hantzsch Reaction

The most prevalent and efficient method for synthesizing the 1,4-DHP ring system is the Hantzsch pyridine synthesis, a one-pot multicomponent reaction first described in 1881.[7][8][9] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, such as ammonia or ammonium acetate.[7] The versatility of the Hantzsch synthesis allows for the introduction of a wide variety of substituents at different positions of the dihydropyridine ring, facilitating the creation of large compound libraries for SAR studies.[7]

Recent advancements in synthetic methodologies have focused on developing more environmentally friendly and efficient protocols, including microwave-assisted synthesis and the use of green solvents like water or glycerol.[7][8][10]

Experimental Protocols:

Protocol 1: Classical Hantzsch Synthesis of Symmetrical 1,4-Dihydropyridines [7]

-

Materials: Aldehyde (10 mmol), β-ketoester (e.g., ethyl acetoacetate) (20 mmol), ammonium acetate (15 mmol), and ethanol (50 mL).

-

Procedure:

-

In a round-bottom flask, combine the aldehyde, β-ketoester, and ammonium acetate in ethanol.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Collect the crude product by vacuum filtration.

-

Wash the solid with cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

-

Dry the purified product under vacuum.

-

Protocol 2: Microwave-Assisted Hantzsch Synthesis [7]

-

Materials: Aldehyde (5 mmol), ethyl acetoacetate (10 mmol), ammonium acetate (7.5 mmol), and ethanol (10 mL).

-

Procedure:

-

In a microwave reactor vial, combine the aldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.

-

Seal the vial and place it in a microwave synthesizer.

-

Set the reaction parameters (e.g., temperature, time, and power). A typical condition is 120°C for 10-15 minutes.

-

After the reaction is complete, cool the vial to room temperature to allow for product precipitation.

-

Isolate the solid by filtration.

-

Wash the product with cold ethanol and purify by recrystallization.

-

References

- 1. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24823C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. benchchem.com [benchchem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Synthesis of N-Boc-4-methyl-5,6-dihydropyridine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the synthetic routes to N-Boc-4-methyl-5,6-dihydropyridine, a valuable heterocyclic building block in medicinal chemistry. This document outlines the primary synthetic strategies, provides detailed experimental protocols for key transformations, and presents quantitative data in a clear, comparative format.

Introduction

N-Boc-4-methyl-5,6-dihydropyridine, also known as tert-butyl 4-methyl-3,6-dihydropyridine-1(2H)-carboxylate, is a key intermediate in the synthesis of various biologically active molecules. The tetrahydropyridine scaffold is a common motif in many pharmaceuticals, and the presence of the Boc protecting group allows for versatile functionalization of the nitrogen atom. The 4-methyl substituent provides a strategic point for molecular recognition and can influence the conformational properties of the piperidine ring. This guide focuses on the most prevalent and efficient synthetic pathway to this compound, which involves a two-step process: the synthesis of the precursor N-Boc-4-methyl-4-hydroxypiperidine, followed by its dehydration.

Synthetic Strategy

The most common and reliable synthetic approach to N-Boc-4-methyl-5,6-dihydropyridine involves a two-step sequence starting from the readily available N-Boc-4-piperidone.

-

Step 1: Grignard Addition. The first step is the nucleophilic addition of a methyl group to the ketone functionality of N-Boc-4-piperidone. This is typically achieved using a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium chloride, to yield the tertiary alcohol, N-Boc-4-methyl-4-hydroxypiperidine.

-

Step 2: Dehydration. The second step involves the dehydration of the tertiary alcohol to introduce the double bond. This transformation is commonly carried out using dehydrating agents that favor an E2 elimination mechanism to avoid potential carbocation rearrangements. A widely used reagent for this purpose is phosphorus oxychloride (POCl₃) in the presence of a base like pyridine.

This two-step approach is efficient and provides good overall yields of the desired product.

The 1,4-Dihydropyridine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-dihydropyridine (DHP) scaffold is a prominent heterocyclic motif that has become a cornerstone in medicinal chemistry and drug development.[1][2] Initially celebrated for its revolutionary impact on cardiovascular medicine, the versatility of the DHP core has led to the discovery of a wide spectrum of biological activities, establishing it as a critical pharmacophore for a diverse range of therapeutic targets.[2][3][4][5][6] This technical guide offers a comprehensive overview of the DHP scaffold's potential applications in research, detailing its mechanisms of action, therapeutic uses, and key experimental methodologies for its synthesis and evaluation.

Core Mechanism of Action: L-Type Calcium Channel Blockade

The most established biological role of 1,4-dihydropyridines is their function as antagonists of L-type voltage-gated calcium channels (LTCCs).[2][7] These channels are pivotal in regulating the influx of calcium into cells, a process that governs numerous physiological functions, including muscle contraction, neurotransmission, and hormone secretion.[2][8] DHP derivatives, such as the archetypal drug nifedipine, bind to a specific site on the α1 subunit of LTCCs.[9] This binding inhibits the flow of calcium into vascular smooth muscle cells, leading to vasodilation (the widening of blood vessels) and a subsequent reduction in blood pressure.[8] This selective action on vascular smooth muscle with minimal effect on cardiac tissue is a hallmark of dihydropyridine calcium channel blockers, distinguishing them from other classes like phenylalkylamines (e.g., verapamil).[7][10]

Expanding Therapeutic Horizons Beyond Cardiovascular Disease

While their role in treating hypertension and angina is well-documented, the DHP scaffold's utility extends to numerous other research areas.[5][6] This versatility makes it a "privileged scaffold" in medicinal chemistry, capable of interacting with various biological targets when appropriately substituted.[1][11]

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of 1,4-DHP derivatives against various human cancer cell lines.[2][6] The mechanisms are diverse, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the reversal of multidrug resistance (MDR) in cancer cells.[2][12] Some derivatives have shown excellent inhibitory activity against enzymes like human tissue nonspecific alkaline phosphatase (h-TNAP), which is overexpressed in certain cancers.[12]

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Dihydropyridine Analogs | HeLa, MCF-7 | IC₅₀ (h-TNAP) | 0.49 ± 0.025 µM | [12] |

| Dihydropyridine Derivatives | A549 (Lung) | Anti-proliferative | Significant Activity | [1] |

| Dihydropyridine Derivatives | Sarcoma 180 (in vivo) | Tumor Growth Inhibition | Dose-related Inhibition | [13] |

| Dihydropyridine Derivatives | Rhabdomyosarcoma | Growth Inhibition | Consistent across 21 cell lines | [14] |

Antimicrobial and Antiviral Potential

The 1,4-DHP scaffold is a promising framework for developing novel antimicrobial and antiviral agents.[1][2] Derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, mycobacteria (including resistant strains of M. tuberculosis), and various fungal species.[1][13][15] Recent research has also uncovered potent bactericidal activities against antibiotic-resistant strains of Helicobacter pylori.[16][17] Furthermore, certain DHP derivatives have been identified as entry inhibitors for hantaviruses, suggesting a potential for repurposing these compounds as broad-spectrum antiviral treatments.[18]

| Compound Class | Target Organism | Activity Metric | Value/Result | Reference |

| 1,2,3-triazolyl-1,4-DHP hybrids | P. mirabilis, S. aureus, K. pneumonia, E. coli | In vitro activity | Effective vs. Tetracycline | [1] |

| Quinoline-bearing DHPs | S. aureus, P. aeruginosa, E. coli | MIC | 16-32 µg/mL | [1] |

| 1,4-DHP derivatives | Mycobacterium tuberculosis (resistant) | MIC | 3.1 - 6.2 µg/mL | [13] |

| DHP-based HHQ Derivatives | Helicobacter pylori (resistant) | MIC | ≤ 8 mg/L | [16][17] |

| Benidipine, Cilnidipine, etc. | Hantaan virus (HTNV) | In vitro inhibition | Potent antiviral effect | [18] |

Neurodegenerative Diseases and Neuroprotection

The ability of certain lipophilic DHP derivatives to cross the blood-brain barrier has opened avenues for their investigation in neurodegenerative diseases.[19] Nimodipine, for instance, shows selectivity for cerebral blood vessels and is explored for conditions like subarachnoid hemorrhage and stroke.[10] Atypical DHP derivatives, which lack significant calcium channel blocking activity, have demonstrated neuroprotective and memory-enhancing effects in animal models, including models of Alzheimer's disease.[20] These compounds may work by normalizing the expression of proteins involved in neurotransmission and synaptic plasticity.[20]

Other Potential Applications

The research applications of DHPs continue to grow and include:

-

Antioxidant Activity: Many DHP compounds possess redox properties and can act as protectors against oxidative stress.[21][22]

-

Anti-inflammatory Agents: Structure-activity relationship (SAR) studies have identified DHP derivatives with anti-inflammatory properties.[1]

-

Anti-atherosclerotic Effects: Beyond lowering blood pressure, DHPs can suppress processes involved in atherosclerosis, such as reactive oxygen species (ROS) generation and smooth muscle cell proliferation.[23]

Experimental Protocols and Methodologies

The synthesis and evaluation of DHP derivatives involve standard and innovative chemical and biological procedures.

Synthesis: The Hantzsch Reaction

The most fundamental method for synthesizing the 1,4-DHP core is the Hantzsch dihydropyridine synthesis.[24][25] This multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia source like ammonium acetate.[24][25]

General Protocol for Hantzsch 1,4-Dihydropyridine Synthesis:

-

Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), the β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and the ammonia source (e.g., ammonium acetate, 1.5 mmol).

-

Solvent: Add a suitable solvent, such as ethanol or water.[25][26] Green chemistry approaches may use glycerol or perform the reaction under solvent-free conditions.[25][27]

-

Reaction Conditions: Stir the mixture at room temperature or under reflux, depending on the specific reactants. Reaction times can range from a few minutes to several hours.[27] Microwave irradiation has been used to accelerate the reaction.[28]

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final 1,4-dihydropyridine derivative.

Biological Evaluation: Cytotoxicity MTT Assay

To assess the anticancer potential of new DHP derivatives, a common in vitro method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Protocol for MTT Cytotoxicity Assay:

-

Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the DHP compounds in the culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a negative control (medium only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.[12]

Structure-Activity Relationship (SAR)

The biological activity of DHP derivatives is highly dependent on the nature and position of substituents on the dihydropyridine ring. Understanding these structure-activity relationships (SARs) is crucial for designing new molecules with enhanced potency and selectivity.[1][9]

Conclusion

The 1,4-dihydropyridine scaffold continues to be an exceptionally fruitful area of research in medicinal chemistry.[1][2] Its established role as a modulator of L-type calcium channels has produced life-saving cardiovascular drugs.[2] Moreover, the chemical tractability of the DHP core allows for extensive structural modifications, unlocking vast potential for the discovery of novel therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and neuroprotective properties.[2][4][5] For researchers and drug development professionals, the DHP scaffold represents a versatile and powerful tool for addressing a wide range of unmet medical needs.

References

- 1. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]

- 8. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]

- 9. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential effects of 1,4-dihydropyridine calcium channel blockers: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 1): action in ion channels and GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-activity relationship of dihydropyridines for rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Frontiers | 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori [frontiersin.org]

- 17. 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Dihydropyridine-derived calcium channel blocker as a promising anti-hantavirus entry inhibitor [frontiersin.org]

- 19. Frontiers | Mechanism of nimodipine in treating neurodegenerative diseases: in silico target identification and molecular dynamic simulation [frontiersin.org]

- 20. Atypical 1,4-dihydropyridine derivatives, an approach to neuroprotection and memory enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Di-hydropyridine Analogs as Potent Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Anti-atherosclerotic potential of dihydropyridine calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 25. alfa-chemistry.com [alfa-chemistry.com]

- 26. [PDF] Synthesis of 1,4-Dihydropyridine Derivatives Under Aqueous Media | Semantic Scholar [semanticscholar.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis of tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the synthesis of tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary synthetic route detailed herein involves a Suzuki-Miyaura cross-coupling reaction, which offers high efficiency and substrate tolerance. An alternative conceptual pathway commencing from commercially available piperidin-4-ylmethanol is also discussed. This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and a visual workflow diagram to facilitate ease of use in a research and development setting.

Introduction

The tetrahydropyridine scaffold is a prevalent motif in a wide array of biologically active molecules and natural products. The N-Boc protected derivative, this compound, serves as a crucial intermediate in the synthesis of complex pharmaceutical agents. Its protected nitrogen allows for selective functionalization at other positions of the ring. The 4-methyl substitution is a key feature in various compounds being investigated for therapeutic applications. The following protocols provide a robust methodology for the preparation of this important synthetic intermediate.

Synthesis Pathway Overview

The principal synthetic strategy outlined is a two-step process starting from N-Boc-4-piperidone. The ketone is first converted to its corresponding vinyl triflate, which then undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a methylboronic acid derivative to yield the target compound.

An alternative, multi-step approach begins with piperidin-4-ylmethanol, involving Boc-protection, oxidation to the aldehyde, and subsequent conversion to the 4-methyl derivative. While longer, this pathway offers an alternative for laboratories not equipped for extensive cross-coupling reactions.[1][2]

Experimental Protocols

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol is divided into two main stages: the synthesis of the vinyl triflate intermediate and the subsequent cross-coupling reaction.

Step 1: Synthesis of tert-Butyl 4-((trifluoromethyl)sulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate

-

Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (nitrogen or argon), add lithium hexamethyldisilazide (LiHMDS) (1.1 eq, 1.0 M solution in THF) dropwise.

-

Triflation: Stir the resulting mixture at -78 °C for 1 hour. Subsequently, add N-phenyl-bis(trifluoromethanesulfonimide) (1.1 eq) in one portion.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired vinyl triflate.

Step 2: Synthesis of this compound

-

Reaction Mixture: In a reaction vessel, combine tert-butyl 4-((trifluoromethyl)sulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate (1.0 eq), methylboronic acid (1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base like potassium carbonate (3.0 eq).

-

Solvent and Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the vessel. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-